molecular formula C8H6ClFO4S B3024835 3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic acid CAS No. 926264-75-7

3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic acid

Cat. No.: B3024835
CAS No.: 926264-75-7
M. Wt: 252.65 g/mol
InChI Key: DIXGDMOYQRKMCG-UHFFFAOYSA-N
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Description

3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic acid is a useful research compound. Its molecular formula is C8H6ClFO4S and its molecular weight is 252.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Development of Heterocycles

  • 3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic acid is an intermediate in the synthesis of various heterocycles. Křupková et al. (2013) demonstrated its utility in synthesizing substituted nitrogenous heterocycles with significant importance in drug discovery, including benzimidazoles and quinoxalinones (Křupková, Funk, Soural, & Hlaváč, 2013).

Organic Synthesis Intermediates

  • This compound is an important intermediate for organic synthesis. Sun Hai-xia et al. (2015) noted its application in the synthesis of olefins and biphenyl derivatives, crucial in the production of natural products and organic materials (Sun Hai-xia, Ying, Yao-lan, Rui, & Chun-shen, 2015).

Application in Fluorescent Sensing and Imaging

  • In bio-imaging, derivatives of this compound have been used for selective and sensitive detection of metal ions in living cells. Ye et al. (2014) synthesized a fluorogenic chemosensor that exhibited high selectivity towards aluminum ions, with applications in confocal fluorescence microscopy for cell imaging (Ye, Sun, Li, Zhi, Wu, & Wang, 2014).

Utility in Biodegradation Research

  • The biodegradation of fluorobenzoates, including 3-fluorobenzoate, by microorganisms like Sphingomonas sp. has been studied for understanding environmental breakdown processes. Boersma et al. (2004) investigated the biodegradation pathway of 3-fluorobenzoate, offering insights into microbial degradation of similar compounds (Boersma, Mcroberts, Cobb, & Murphy, 2004).

Mechanism of Action

Mode of Action

The mode of action of 3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic acid involves the reactivity of the chlorosulfonyl group. The chlorosulfonyl group is electrophilic and can react with nucleophiles, leading to various substitution reactions . The fluorine atom on the benzene ring can also influence the compound’s reactivity due to its electronegativity.

Biochemical Pathways

It’s worth noting that the compound’s reactivity suggests it could potentially interact with various biochemical pathways, depending on the specific nucleophiles it encounters within a biological system .

Properties

IUPAC Name

3-chlorosulfonyl-5-fluoro-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO4S/c1-4-6(10)2-5(8(11)12)3-7(4)15(9,13)14/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIXGDMOYQRKMCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1S(=O)(=O)Cl)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926264-75-7
Record name 3-(chlorosulfonyl)-5-fluoro-4-methylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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